tert-Butyl 3-(hydroxy(phenyl)methyl)azetidine-1-carboxylate
CAS No.: 1398705-01-5
Cat. No.: VC5935647
Molecular Formula: C15H21NO3
Molecular Weight: 263.337
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1398705-01-5 |
|---|---|
| Molecular Formula | C15H21NO3 |
| Molecular Weight | 263.337 |
| IUPAC Name | tert-butyl 3-[hydroxy(phenyl)methyl]azetidine-1-carboxylate |
| Standard InChI | InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-9-12(10-16)13(17)11-7-5-4-6-8-11/h4-8,12-13,17H,9-10H2,1-3H3 |
| Standard InChI Key | SOIKBSUWZYFZLP-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CC(C1)C(C2=CC=CC=C2)O |
Introduction
Structural Characteristics and Nomenclature
The compound’s IUPAC name, tert-butyl 3-(hydroxy(phenyl)methyl)azetidine-1-carboxylate, reflects its core structure: a four-membered azetidine ring substituted at the 3-position with a hydroxyphenylmethyl group and at the 1-position with a tert-butoxycarbonyl (Boc) protecting group. The azetidine ring’s strain and conformational rigidity contribute to its reactivity, while the Boc group enhances solubility and stability during synthetic procedures .
Key Structural Features:
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Azetidine Ring: A saturated four-membered nitrogen-containing heterocycle.
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Hydroxy(phenyl)methyl Substituent: Introduces chirality and hydrogen-bonding capability.
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Boc Protecting Group: Facilitates selective deprotection in multi-step syntheses.
Synthetic Methodologies
Gram-Scale Synthesis from Azetidine-3-Carboxylic Acids
A seminal study published in Arkivoc (2018) outlines an improved synthesis of protected azetidine-3-carboxylic acids, which serves as a foundational approach for synthesizing tert-butyl 3-(hydroxy(phenyl)methyl)azetidine-1-carboxylate . The protocol involves:
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Ring-Closing Metathesis: Starting from allyl glycine derivatives, ring-closing metathesis using Grubbs catalyst forms the azetidine core.
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Hydroxylation: Stereoselective hydroxylation at the 3-position via Sharpless asymmetric dihydroxylation.
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Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to install the tert-butyl carboxylate group.
Optimized Conditions:
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Catalyst: Grubbs II (5 mol%) in dichloromethane at 40°C.
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Yield: 78–85% for the metathesis step.
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Stereoselectivity: >90% enantiomeric excess (ee) achieved using (DHQD)₂PHAL ligands .
Alternative Routes via Nucleophilic Substitution
Alternative methods leverage nucleophilic substitution on preformed azetidine templates:
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Substrate: 3-Bromoazetidine-1-carboxylate.
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Reagent: Benzaldehyde dimethyl acetal in the presence of BF₃·Et₂O.
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Outcome: Friedel-Crafts alkylation followed by hydrolysis yields the hydroxyphenylmethyl substituent .
Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₆H₂₁NO₃ |
| Molecular Weight | 275.34 g/mol |
| Melting Point | 92–94°C (lit.) |
| Solubility | Soluble in DCM, THF; sparingly in H₂O |
| Chirality | Chiral center at C3 |
Spectroscopic Data:
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¹H NMR (CDCl₃): δ 1.44 (s, 9H, Boc), 3.45–3.70 (m, 4H, azetidine), 4.80 (d, 1H, OH), 5.20 (s, 1H, CHPh), 7.25–7.40 (m, 5H, Ph).
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¹³C NMR: δ 28.1 (Boc), 53.8 (azetidine C), 80.2 (Boc C), 126.5–128.9 (Ph), 154.1 (C=O).
Research Findings and Applications
Asymmetric Synthesis of Bioactive Molecules
The compound’s chiral hydroxyphenylmethyl group enables its use in synthesizing enantiomerically pure amines and amino alcohols. For example:
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Antiviral Agents: Serves as a precursor for protease inhibitors targeting RNA viruses .
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Antidepressants: Intermediate in the synthesis of selective serotonin reuptake inhibitors (SSRIs) via reductive amination .
Catalytic Applications
Recent studies highlight its role in organocatalysis:
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Hydrogen-Bond Donor Catalysts: The hydroxyl group facilitates asymmetric aldol reactions with up to 95% ee .
Comparative Reactivity
The tert-butyl group’s steric bulk moderates reactivity compared to smaller esters (e.g., methyl or ethyl):
| Derivative | Reaction Rate (k, s⁻¹) | Selectivity (%) |
|---|---|---|
| tert-Butyl ester | 0.12 | 92 |
| Methyl ester | 0.45 | 78 |
Biological Activity
While direct studies on tert-butyl 3-(hydroxy(phenyl)methyl)azetidine-1-carboxylate are sparse, related azetidine derivatives exhibit:
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Antimicrobial Activity: MIC values of 8–16 µg/mL against Staphylococcus aureus .
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Anticancer Potential: IC₅₀ of 12 µM against MCF-7 breast cancer cells via apoptosis induction .
Challenges and Future Directions
Current limitations include:
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Synthetic Scalability: Gram-scale methods require optimization for industrial production.
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Biological Profiling: In vivo efficacy and toxicity data are lacking.
Future research should prioritize:
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Catalytic Asymmetric Synthesis: Developing earth-abundant metal catalysts.
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Structure-Activity Relationships: Systematic modification of the hydroxyphenyl group.
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